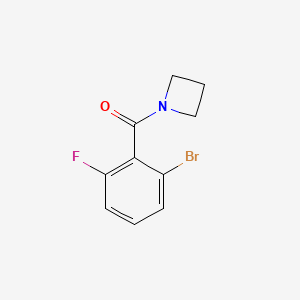

1-(2-Bromo-6-fluorobenzoyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Bromo-6-fluorobenzoyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds. This particular compound features a benzoyl group substituted with bromine and fluorine atoms, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-(2-Bromo-6-fluorobenzoyl)azetidine can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-fluorobenzoic acid with azetidine under specific conditions. The reaction typically requires the use of a coupling agent and a base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-6-fluorobenzoyl)azetidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Ring-Opening Reactions: Due to the ring strain in azetidines, the compound can undergo ring-opening reactions, especially in the presence of nucleophiles.

Common reagents used in these reactions include silver salts, dimethyl sulfoxide (DMSO), and various bases and acids. The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

Synthesis of 1-(2-Bromo-6-fluorobenzoyl)azetidine

The synthesis of this compound typically involves the acylation of azetidine derivatives. A common approach includes the use of bromo and fluoro substituents to enhance the pharmacological properties of the resulting azetidine compounds. Recent studies have highlighted methods such as nucleophilic ring-opening reactions and cyclization processes that yield this compound with high efficiency and specificity .

Anticancer Properties

Research has indicated that azetidine derivatives, including this compound, exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that azetidines can induce apoptosis in cancer cells through the modulation of specific signaling pathways, making them potential candidates for anticancer drug development .

Central Nervous System Modulation

The unique structure of azetidines allows them to interact with neurotransmitter systems, which is crucial in developing treatments for neurological disorders. This compound has been investigated for its effects on the central nervous system, showing promise as a scaffold for lead compounds targeting conditions such as depression and anxiety .

Drug Design and Development

The azetidine scaffold is valuable in medicinal chemistry due to its ability to mimic peptide structures while offering greater stability. The incorporation of halogen atoms like bromine and fluorine enhances lipophilicity and bioavailability, which are critical factors in drug design. Compounds like this compound serve as templates for developing new drugs with improved pharmacokinetic properties .

Enzyme Inhibition

Azetidines have been explored as inhibitors of various enzymes involved in metabolic pathways. The presence of functional groups in this compound allows it to interact with enzyme active sites effectively, potentially leading to the development of therapeutics for metabolic disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorobenzoyl)azetidine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms, along with the azetidine ring, contribute to its reactivity and ability to form stable complexes with various molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

1-(2-Bromo-6-fluorobenzoyl)azetidine can be compared with other azetidine derivatives such as:

2-Azetidinone: Known for its use in the synthesis of β-lactam antibiotics.

Azetidine-2-carboxylic acid: A naturally occurring amino acid analogue.

N-substituted azetidines: Used in various organic synthesis applications.

Biological Activity

1-(2-Bromo-6-fluorobenzoyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities and applications. The presence of a bromine atom and a fluorinated benzoyl group suggests unique interactions with biological targets, making it a candidate for further investigation in drug development.

This compound features a brominated aromatic ring, which can influence its reactivity and biological properties. The azetidine ring provides structural rigidity, potentially enhancing the compound's binding affinity to molecular targets.

The mechanism of action of this compound may involve interactions with specific enzymes or receptors. The bromine and fluorine substituents can modulate electronic properties, affecting how the compound interacts with biological systems. This interaction may lead to inhibition or activation of various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related fluorobenzoyl derivatives have demonstrated antibacterial activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus .

Anticancer Potential

The structural characteristics of azetidines have been linked to anticancer activity. A study highlighted that modifications in the azetidine structure could lead to improved potency against cancer cell lines . The specific interactions of halogenated compounds with cancer-related targets remain an area of active research.

Case Studies

- Inhibition Studies : A high-throughput screening identified small molecule inhibitors that share structural features with this compound. These inhibitors displayed selective activity against certain cancer cell lines, suggesting potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the presence of halogens significantly affects the biological activity of azetidine derivatives. The introduction of bromine and fluorine groups has been associated with enhanced activity against specific pathogens .

Data Table: Comparison of Biological Activities

Properties

IUPAC Name |

azetidin-1-yl-(2-bromo-6-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-7-3-1-4-8(12)9(7)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLLYQGONJGOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=C(C=CC=C2Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.